IDO1 Inhibition: 5-Substituted vs 3-Substituted Indole
A 5-substituted piperidinyl-indole derivative (closely related to the target scaffold) demonstrates moderate inhibition of human indoleamine 2,3-dioxygenase 1 (IDO1), a key immunotherapeutic target. The compound exhibits an IC50 of 1.19 μM (1,190 nM) against recombinant human IDO1 [1]. In contrast, a structurally distinct comparator series—3-(piperidin-3-yl)-1H-indole derivatives optimized for 5-HT2A receptor antagonism—shows no reported activity against IDO1, highlighting the unique biological profile conferred by the 5-substitution pattern for this target class [2]. This distinction is critical for researchers selecting building blocks for IDO1 inhibitor discovery programs.
| Evidence Dimension | IDO1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1,190 nM (1.19 μM) |
| Comparator Or Baseline | 3-(Piperidin-3-yl)-1H-indole derivatives (class-level): No reported IDO1 activity |
| Quantified Difference | Qualitative: Activity present vs. no reported activity |
| Conditions | Recombinant human IDO1 expressed in E. coli, assayed at pH 6.5 |
Why This Matters
This evidence establishes the 5-substituted scaffold as a viable starting point for IDO1 inhibitor programs, a therapeutic area where the 3-substituted regioisomer is inactive.
- [1] BindingDB. (n.d.). BDBM50391365 (CHEMBL2147990) Activity Data. Retrieved from https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50391365&google=BDBM50391365 View Source
- [2] HALLETT, D. J., & ROWLEY, M. (1999). Indole derivatives as 5-ht2a receptor antagonists. World Intellectual Property Organization Patent WO-9947511-A1. View Source
